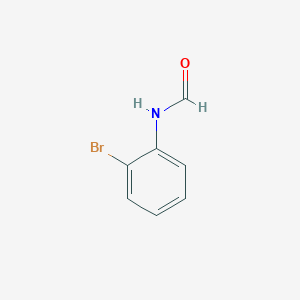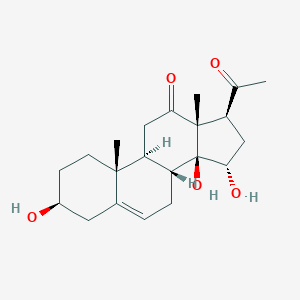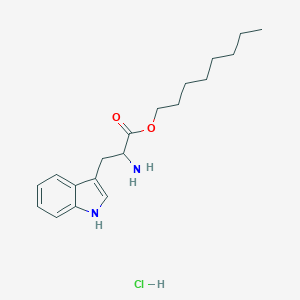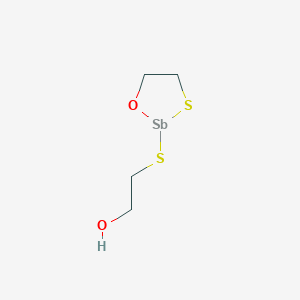
4-Aminophthalimide
Overview
Description
4-Aminophthalimide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its strong fluorescence properties, making it a valuable probe in various scientific applications .
Mechanism of Action
Target of Action
The primary targets of 4-Aminophthalimide (4AP) are transmembrane peptides and proteins . It is used as a fluorescent probe to examine the local polarity in these targets, specifically in the alpha-helical transmembrane fragment of the human epidermal growth factor receptor .
Mode of Action
4AP interacts with its targets by incorporating into their side chains . This interaction allows for the examination of the local polarity within the target structures . The small size of the 4AP chromophore is an important feature, making it approximately isosteric to tryptophan, which is typically used as a very small fluorescent amino acid in peptides and proteins .
Biochemical Pathways
4AP affects the biochemical pathways related to the fluorescence probing of transmembrane peptides . It is used to complement state-of-the-art methods such as oriented circular dichroism and solid-state NMR spectroscopy, and to allow imaging in living cells .
Pharmacokinetics
It is known that 4ap is used as a constituent of solvatochromic fluorescent amino acids , suggesting that its ADME properties would be similar to those of other amino acids.
Result of Action
The action of 4AP results in a significantly more informative fluorescence readout compared to the weakly fluorescent indole system in tryptophan . It is selectively excited outside the biopolymer absorption range , allowing for the examination of the local polarity within the target structures .
Action Environment
The action of 4AP is highly sensitive to the polarity of the medium . This environment-sensitive property makes 4AP a powerful probe, as it can be excited outside the protein and nucleic acid absorption range .
Biochemical Analysis
Biochemical Properties
4-Aminophthalimide has been used as a fluorescence probe for organized media . The fluorescence response of this compound, as measured from the position of the fluorescence maximum, fluorescence intensity, and lifetime, is highly sensitive to the polarity of the medium . This sensitivity is further enhanced due to the involvement of the emitting intramolecular charge transfer state in hydrogen bonding interaction with the solvent molecules containing hydroxyl groups .
Cellular Effects
This compound and its derivatives have shown potential as fluorescent probes for transmembrane peptides . They have been used to examine the local polarity in the alpha-helical transmembrane fragment of the human epidermal growth factor receptor . It was possible to distinguish their locations, either in the hydrophobic core of the lipid bilayer or at the membrane surface, by fluorescence readout .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to interact with other molecules through hydrogen bonding . This interaction plays a crucial role in the aggregation behavior of these molecules . Theoretical studies have been carried out to investigate how different modes of aggregation lead to changes in the optical properties of these systems .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied using ultrashort laser pulses . Experiments covering the range 0.1-100 ps showed evidence for at least two distinct ultrashort relaxation processes, the rates of which depend on the solvent .
Metabolic Pathways
It is known that the compound can interact with other molecules through hydrogen bonding, which could potentially influence various metabolic processes .
Transport and Distribution
Its ability to function as a fluorescent probe suggests that it may be transported and distributed in a manner that allows it to interact with various cellular components .
Subcellular Localization
Its use as a fluorescent probe for transmembrane peptides suggests that it may be localized in the lipid bilayer of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then nitrated to produce 4-nitrophthalimide. The nitro group is subsequently reduced to an amino group, yielding this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of imides or other oxidized derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted phthalimide derivatives
Scientific Research Applications
4-Aminophthalimide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Used in fluorescence microscopy to label and track biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Employed in the development of fluorescent dyes and sensors
Comparison with Similar Compounds
Phthalimide: The parent compound, lacking the amino group.
4-Nitrophthalimide: The precursor in the synthesis of 4-aminophthalimide.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom
Uniqueness: this compound is unique due to its strong fluorescence and solvatochromic properties, which make it highly sensitive to environmental changes. This distinguishes it from other phthalimide derivatives that may not exhibit such pronounced fluorescence .
Properties
IUPAC Name |
5-aminoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRKCOCTEMYUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063127 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3676-85-5 | |
| Record name | 4-Aminophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Aminophthalimide's fluorescence particularly interesting for scientific applications?
A1: 4AP exhibits solvatochromism, meaning its fluorescence emission spectrum changes depending on the polarity and hydrogen-bonding ability of the surrounding solvent. [, , , ] This characteristic makes 4AP a valuable probe for investigating the microenvironment of various systems, including micelles, reverse micelles, and biological membranes. [, , , , ]
Q2: How does this compound's structure contribute to its solvatochromic properties?
A2: 4AP's solvatochromism arises from intramolecular charge transfer (ICT) upon excitation. [, ] The molecule's dipole moment increases in the excited state, causing the surrounding solvent molecules to rearrange and stabilize the excited state. This reorganization leads to a red shift in the emission spectrum in more polar solvents. [, ]
Q3: Can you elaborate on the specific structural features of this compound?
A3: this compound has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. [, , ] Spectroscopic data, including UV-vis absorption and fluorescence spectra, provide insights into its electronic structure and interactions with the surrounding environment. [, , ]
Q4: What is the significance of this compound's excited-state proton transfer in aqueous solutions?
A4: Research suggests that 4AP undergoes ultrafast solvent-mediated proton transfer in protic solvents like water. [, ] This process affects its fluorescence quantum yield and lifetime. [] Studies using deuterium oxide (D2O) revealed a deuterium isotope effect, further supporting the role of excited-state proton transfer in 4AP's photophysics. []
Q5: How has this compound been used to study micelles and microemulsions?
A5: Researchers have employed 4AP to investigate the microenvironment and dynamics within micelles and microemulsions. [, , ] Changes in 4AP's fluorescence parameters, such as emission maxima, lifetime, and quantum yield, provide information about the polarity, viscosity, and aggregation behavior of these systems. [, ]
Q6: Can you provide examples of how this compound has been used to study biological systems?
A6: 4AP derivatives have been developed as fluorescent probes for biological applications. For example, researchers have utilized 4AP-labeled fatty acids to examine lipid bilayer properties and probe the location and behavior of molecules within these membranes. [, ] Additionally, 4AP has been employed to study the dynamics of water molecules in complex biological environments. [, ]
Q7: How has computational chemistry contributed to understanding this compound's properties?
A7: Computational methods like time-dependent density-functional theory (TD-DFT) have been employed to calculate and interpret 4AP's absorption and emission spectra, providing insights into its electronic transitions and excited-state behavior. [, , ] These calculations, coupled with experimental data, contribute to a comprehensive understanding of 4AP's photophysical properties and interactions with different environments. []
Q8: What are the potential applications of this compound in DNA research?
A8: 4AP has shown promise as a fluorescent probe for DNA. Researchers have synthesized 4AP-labeled nucleosides and incorporated them into DNA strands. [, ] The fluorescence of 4AP is sensitive to its local environment within the DNA helix, allowing for the detection of DNA-protein interactions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














